molecular formula C17H25N7O B6005773 N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B6005773
M. Wt: 343.4 g/mol
InChI Key: FPYUZFABLXUULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as EPTZ, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in various cellular processes. The compound has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine involves its inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and division, metabolism, and signaling. By inhibiting the activity of these enzymes, N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine can disrupt the growth and survival of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has been shown to have several biochemical and physiological effects. In addition to its inhibition of protein kinases, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of angiogenesis factors, which are molecules that promote the growth of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments. It is a potent inhibitor of protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. The compound is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine in lab experiments. The compound may have off-target effects on other enzymes and cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Another area of interest is the use of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine in combination with other drugs or therapies, which could enhance its effectiveness in treating cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine and its effects on cellular processes beyond protein kinase inhibition.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of 4-ethoxyaniline with 2-chloro-4,6-diamino-1,3,5-triazine to form N-(4-ethoxyphenyl)-2-chloro-4,6-diamino-1,3,5-triazine. This intermediate is then reacted with 4-methylpiperazine to produce the final product, N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. The compound works by blocking the activity of protein kinases, which are often overactive in cancer cells. In addition to cancer, N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has also been studied for its potential use in the treatment of other diseases, including diabetes and Alzheimer's disease.

properties

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-3-25-14-6-4-13(5-7-14)19-17-21-15(20-16(18)22-17)12-24-10-8-23(2)9-11-24/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYUZFABLXUULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

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